
3,5,7-Trihydroxy-4'-iodoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trihydroxy-4’-iodoflavone is a flavonoid compound characterized by the presence of three hydroxyl groups and an iodine atom attached to its flavone structure Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-4’-iodoflavone typically involves the iodination of a precursor flavonoid compound. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom at the desired position on the flavonoid structure. The reaction conditions often involve a solvent such as acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of 3,5,7-Trihydroxy-4’-iodoflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 3,5,7-Trihydroxy-4’-iodoflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated flavonoids.
科学的研究の応用
3,5,7-Trihydroxy-4’-iodoflavone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Its antioxidant properties make it a subject of study for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用機序
The mechanism of action of 3,5,7-Trihydroxy-4’-iodoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
類似化合物との比較
Kaempferol (3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one): A flavonoid with similar antioxidant properties but without the iodine atom.
Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Another flavonoid with a methoxy group instead of an iodine atom, known for its anti-inflammatory and anticancer activities.
Uniqueness: 3,5,7-Trihydroxy-4’-iodoflavone is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other flavonoids. This makes it a valuable compound for studying the effects of halogenation on flavonoid properties.
特性
CAS番号 |
328548-28-3 |
|---|---|
分子式 |
C15H9IO5 |
分子量 |
396.13 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-(4-iodophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9IO5/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,17-18,20H |
InChIキー |
JZGNQOUGTXYCBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


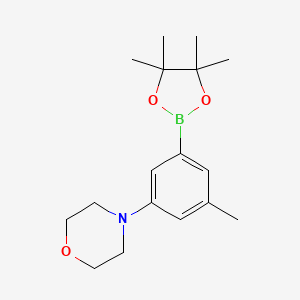
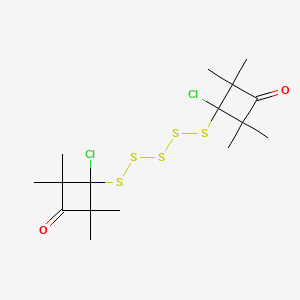
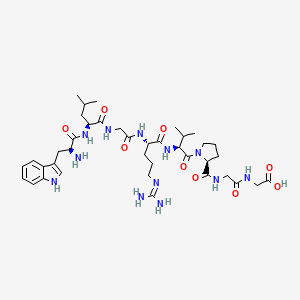
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
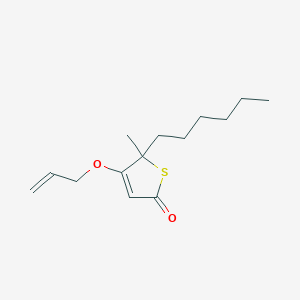
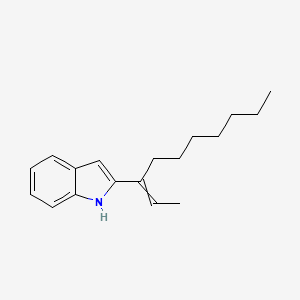
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
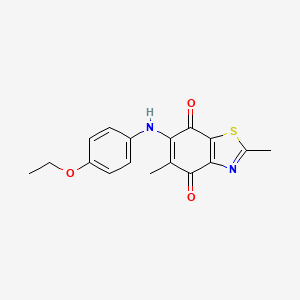
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
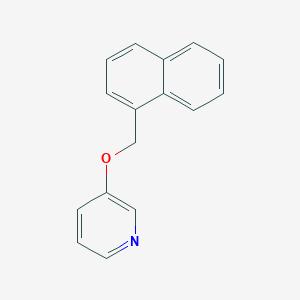

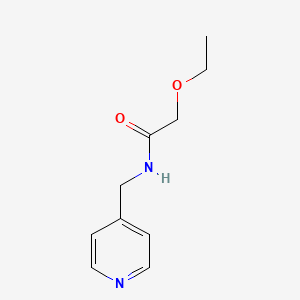
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
